Home > Products > Screening Compounds P79940 > 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide -

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Catalog Number: EVT-5904888
CAS Number:
Molecular Formula: C20H13Cl2N3O
Molecular Weight: 382.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines. This class of compounds has garnered significant attention in scientific research for its diverse biological activities. Notably, 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide exhibits high affinity for peripheral benzodiazepine receptors (PBRs), also known as translocator protein (TSPO) . This specific binding property makes it a valuable tool for studying PBRs in various biological processes.

Synthesis Analysis

4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, often referred to as CLINME, can be synthesized through a multi-step process that involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzamide moiety. The radiosynthesis of its carbon-11 labelled analog, [11C]CLINME, is achieved through a specific procedure. This procedure involves trapping [11C]methyl iodide in a mixture of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) containing the precursor for labelling, 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-acetamide, and powdered potassium hydroxide. The reaction mixture is then heated to facilitate the methylation of the precursor. Subsequent purification using semi-preparative high-performance liquid chromatography (HPLC) yields the desired radiolabeled compound, [11C]CLINME .

Mechanism of Action

The primary mechanism of action of 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its binding to the peripheral benzodiazepine receptor (PBR) . PBRs, also known as TSPO, are primarily located in the outer mitochondrial membrane and play a crucial role in various cellular processes, including cholesterol transport and steroidogenesis. Binding to PBRs can modulate these processes, making 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide a valuable tool for investigating PBR-mediated cellular functions.

Applications

4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide finds a key application as a radioligand for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET) . This application stems from its high affinity for PBRs and its suitability for labeling with carbon-11, a positron-emitting radioisotope. PET imaging with [11C]CLINME allows for the visualization and quantification of PBRs in various tissues, providing valuable insights into their distribution and function. This technique has potential applications in the study of neurological disorders, inflammation, and cancer, where PBR expression is often altered.

2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

Compound Description: 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME) is a radioligand developed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). It is labeled with carbon-11 at the methylacetamide side chain. []

Relevance: CLINME is structurally similar to 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide sharing the core imidazo[1,2-a]pyridine ring system and a halogenated phenyl ring at the 2-position. The primary difference lies in the substitution at the 3-position, where CLINME possesses an N-ethyl-N-methylacetamide group instead of the benzamide group found in the target compound.

Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate

Compound Description: Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate is a compound that exhibits selectivity for peripheral-type benzodiazepine receptors with an IC50 of 13 nM. []

Relevance: This compound shares the 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl core structure with 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. The key difference lies in the presence of an ethyl 2-benzamido-2-acetate substituent at the 3-position instead of the benzamide group in the target compound.

4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2)

Compound Description: 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2) is a widely used tool for studying the selective actions of δ-subunit–containing GABAA receptors. It acts as a positive allosteric modulator of these receptors. [, , ]

Relevance: DS2 exhibits a close structural resemblance to 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both compounds share the 4-chlorobenzamide group at the 3-position of the imidazo[1,2-a]pyridine core. The difference lies in the substituent at the 2-position, with DS2 bearing a 2-thienyl group while the target compound has a phenyl group.

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: 3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295) is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [, ]

Relevance: GSK923295 shares the core imidazo[1,2-a]pyridine structure with 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, although it is substituted differently at various positions. Both compounds possess a halogenated benzamide substituent at the 3-position, but the target compound has a 4-chlorobenzamide while GSK923295 has a 3-chloro-4-[(1-methylethyl)oxy]benzamide group. Additionally, GSK923295 has an 8-[(1S)-1-hydroxyethyl] substituent on the imidazo[1,2-a]pyridine ring and a complex [(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-phenyl)methyl]ethyl] group at the nitrogen of the benzamide, which are not present in the target compound.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. It is formed during oxidative stress degradation of Venetoclax. []

Relevance: While VNO and 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide are not directly related by their core structures, they both belong to the broader class of heterocyclic compounds containing nitrogen and exhibiting biological activities.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax formed via a [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []

Relevance: Similar to VNO, VHA and 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide are not directly structurally related but belong to the broader category of biologically active heterocyclic compounds containing nitrogen.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, primarily formed by gut bacteria. It represents a significant portion of the administered dose in humans. []

Relevance: M30 and 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide share the characteristic of being biologically active heterocyclic compounds containing nitrogen, although their core structures are different.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, formed by CYP3A4-mediated oxidation and cyclization. It is considered a disproportionate human metabolite. []

Relevance: Similar to other Venetoclax metabolites, M27 and 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide are both biologically active heterocyclic compounds containing nitrogen, despite not being directly structurally related.

Properties

Product Name

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

IUPAC Name

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Molecular Formula

C20H13Cl2N3O

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C20H13Cl2N3O/c21-15-8-6-14(7-9-15)20(26)24-19-18(13-4-2-1-3-5-13)23-17-11-10-16(22)12-25(17)19/h1-12H,(H,24,26)

InChI Key

ZVMAYTAIHNYADX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.